molecular formula C16H16N2O3S B2917720 (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid CAS No. 886131-76-6

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No. B2917720
M. Wt: 316.38
InChI Key: WBHOOXGFEUZCOH-NTMALXAHSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are a core structural motif present in a wide range of natural products and exhibit a broad spectrum of biological activities .


Synthesis Analysis

Thiazole derivatives can be synthesized using various methods. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine has been reported .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring. These substituents can significantly affect the biological outcomes .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be complex and varied, often depending on the specific substituents present on the thiazole ring .


Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Complexation Studies

  • Study of Metal Complexation : The properties of compounds related to (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid and their influence on the complexation of Zn(II), Mg(II), and Ca(II) were investigated using NMR spectroscopy, pH-potentiometry, and ESI-MS methods. The study found that these compounds demonstrate a strong tendency to form protonated multinuclear complexes (Matczak-Jon et al., 2010).

Heterocyclic Compound Synthesis

  • Synthesis of Fused Heterocycles and Spiro Compounds : Research has focused on the reaction of compounds structurally similar to the specified acid with hydrogen peroxide, leading to the synthesis of imidazolo(2,1-b)thiadiazole derivatives, which are key materials for synthesizing various heterocycles including pyrrolo-thiadiazolo imidazole and pyridazinone (Rizk, 2012).

Antimicrobial Activities

  • Development of Antimicrobial Compounds : Studies involving compounds akin to (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid have shown promising results in synthesizing benzothiazole-imino-benzoic acid ligands and their metal complexes, displaying significant antimicrobial activity against various bacterial strains (Mishra et al., 2019).

Luminescent Molecular Crystals

  • Creation of Luminescent Materials : The compound has been used as a building block for organic molecular crystals with highly stable photoluminescence. These materials have demonstrated stability in photoluminescence over extended periods (Zhestkij et al., 2021).

Future Directions

The future of thiazole derivatives in medicinal chemistry and drug discovery research is promising. They have emerged as a promising scaffold in this field, considering their broad pharmacological spectrum .

properties

IUPAC Name

(Z)-3-methyl-4-[[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9-4-6-12(7-5-9)14-11(3)22-16(17-14)18-15(21)10(2)8-13(19)20/h4-8H,1-3H3,(H,19,20)(H,17,18,21)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHOOXGFEUZCOH-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(=CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C(=C\C(=O)O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid

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